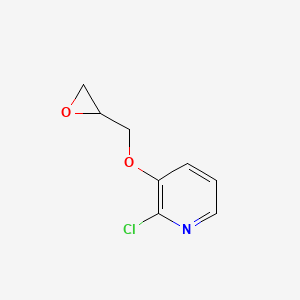
2-Chloro-3-(oxiran-2-ylmethoxy)pyridine
货号 B8786359
分子量: 185.61 g/mol
InChI 键: IPPPGBKCSNDYNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07081453B2
Procedure details


Reaction was carried out under nitrogen flow. A mixture of 2-chloro-3-pyridinol hydrochloride (1:1) (1.760 mol) in DMF (1000 ml) was added dropwise in 30 minutes to a mixture of NaH 60% (1.934 mol) in DMF (1200 ml) (temperature below 27° C.). The reaction mixture was stirred for 30 minutes. (Chloromethyl)-oxirane (3.530 mol) in DMF (1200 ml) was added dropwise over 30 minutes. The reaction mixture was stirred for 9 hours at 60° C. The mixture was cooled. Water was added dropwise on an ice bath. The mixture was extracted with DCM. The organic layer was dried, filtered and the solvent was evaporated. Petroleum ether was added to the residue, then decanted (3 times). This fraction was combined with analogously obtained fractions, then purified by HPLC over silica gel (eluent: hexane/ethyl acetate (50/50)). The desired fractions were collected and the solvent was evaporated, yielding 635 g of 2-chloro-3-(oxiranylmethoxy)-pyridine (intermediate 19).
Name
2-chloro-3-pyridinol hydrochloride
Quantity
1.76 mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][N:4]=1.[H-].[Na+].Cl[CH2:13][CH:14]1[CH2:16][O:15]1.O>CN(C=O)C>[Cl:2][C:3]1[C:8]([O:9][CH2:13][CH:14]2[CH2:16][O:15]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
2-chloro-3-pyridinol hydrochloride
|
|
Quantity
|
1.76 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=NC=CC=C1O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
3.53 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1OC1
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 9 hours at 60° C
|
|
Duration
|
9 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Petroleum ether was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted (3 times)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by HPLC over silica gel (eluent: hexane/ethyl acetate (50/50))
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC=C1OCC1OC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 635 g | |
| YIELD: CALCULATEDPERCENTYIELD | 194.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
